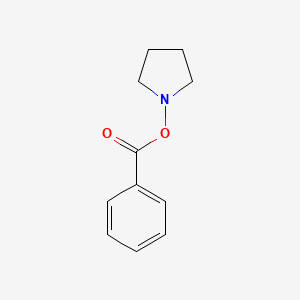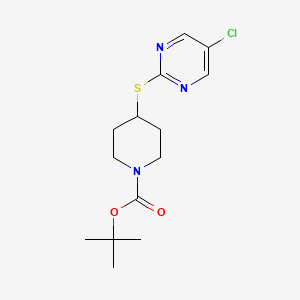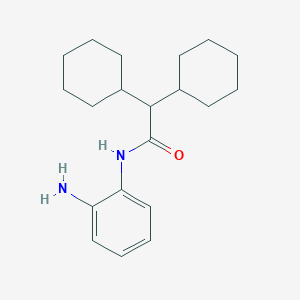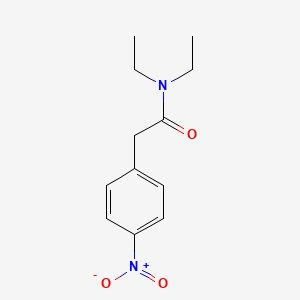
2-(4-Phenylbutoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylbutoxy)ethanol is an organic compound with the molecular formula C12H18O2 It is a type of alcohol that contains both an ether and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylbutoxy)ethanol can be achieved through several methods. One common approach involves the reaction of 4-phenylbutanol with ethylene oxide in the presence of a base. This reaction typically occurs under mild conditions, with temperatures ranging from 40-120°C and pressures of 50-800 psig . The use of a supported platinum group metal catalyst, such as platinum or palladium, can enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of styrene oxide with supported platinum group metal catalysts in the presence of an organic or inorganic base . This method is advantageous as it eliminates the need for hazardous solvents and reagents, making the process safer and more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Phenylbutoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Various substituted ethers and esters.
Aplicaciones Científicas De Investigación
2-(4-Phenylbutoxy)ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Phenylbutoxy)ethanol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. It can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyethanol: An ether alcohol with similar properties and applications.
2-Phenylethanol: Another aromatic alcohol with comparable uses in fragrances and flavors.
Uniqueness
2-(4-Phenylbutoxy)ethanol is unique due to its specific structure, which combines both an ether and a hydroxyl group. This dual functionality enhances its versatility and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
119967-40-7 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-(4-phenylbutoxy)ethanol |
InChI |
InChI=1S/C12H18O2/c13-9-11-14-10-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Clave InChI |
UELAMRJSOTWDOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid](/img/structure/B14124017.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124023.png)
![7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine](/img/structure/B14124027.png)
![3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14124028.png)

![N-[1-(2-ethoxyphenyl)ethyl]formamide](/img/structure/B14124037.png)


![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14124062.png)
